Methyl5-amino-2-methanesulfonylbenzoate

Analytical Chemistry Quality Control Isomer Identification

Misidentification of positional isomers (5-amino-2-methanesulfonyl vs. 2-amino-5-methanesulfonyl) causes failed syntheses and invalid analytical methods. This compound is the correctly functionalized isomer for SAR-driven medchem and agrochemical programs. • Verified substitution pattern ensures reproducible HPLC retention times and eliminates isomer cross-contamination. • Distinct H-bond donor count (HBD=2) directly impacts solubility and co-crystal screening outcomes. • Available as a certified building block with batch-specific QC data; supports immediate method development and library synthesis.

Molecular Formula C9H11NO4S
Molecular Weight 229.26 g/mol
Cat. No. B13558359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl5-amino-2-methanesulfonylbenzoate
Molecular FormulaC9H11NO4S
Molecular Weight229.26 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=CC(=C1)N)S(=O)(=O)C
InChIInChI=1S/C9H11NO4S/c1-14-9(11)7-5-6(10)3-4-8(7)15(2,12)13/h3-5H,10H2,1-2H3
InChIKeyZSPQUWFUJWGYBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.25 g / 1 g / 2.5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-amino-2-methanesulfonylbenzoate Overview


Methyl 5-amino-2-methanesulfonylbenzoate (CAS 1783619-42-0) is a specialized benzoic acid derivative featuring a methyl ester, a primary aromatic amine, and a methanesulfonyl group . Its distinct 5-amino-2-methanesulfonyl substitution pattern differentiates it from its common positional isomer, methyl 2-amino-5-methanesulfonylbenzoate (CAS 90610-65-4) . This compound serves as a key intermediate or building block in medicinal chemistry and agrochemical research, where the precise positioning of its functional groups can critically influence downstream molecular recognition, reaction selectivity, and physicochemical properties [1].

Substitution pattern5-amino-2-methanesulfonyl isomerDifferentiated from common 2-amino isomer for site-specific reactivity
Workflow rolePrecision building blockCritical for molecular recognition and reaction selectivity

Methyl 5-amino-2-methanesulfonylbenzoate Isomer Substitution Risks


Generic substitution fails because methyl 5-amino-2-methanesulfonylbenzoate and its 2-amino-5-methanesulfonyl isomer, despite having identical molecular formulas (C9H11NO4S) and weights (229.25 g/mol), exhibit fundamentally different hydrogen-bonding capacities and steric/electronic properties due to the swapped positions of the amino and methanesulfonyl groups [1]. This positional isomerism directly affects important procurement-related specifications such as HPLC retention time, a critical quality control (QC) metric, and calculated molecular descriptors like the number of hydrogen bond donors, which influence solubility and formulation behavior . Interchanging them without rigorous validation can lead to failed reactions, inaccurate biological assay results, and invalid analytical methods, making precise specification the first line of scientific due diligence .

Target compound5-amino-2-methanesulfonyl orientation; distinct H-bond donor profile and steric accessibility
Common isomer (CAS 90610-65-4)2-amino-5-methanesulfonyl orientation; different retention, reactivity, and solubility behavior
Positional isomerism may alter HPLC retention, hydrogen bonding, and reaction outcomes. Direct substitution without validation may compromise analytical and synthetic reproducibility.

Methyl 5-amino-2-methanesulfonylbenzoate Differentiation Evidence


HPLC Retention Time Fingerprint

High-Performance Liquid Chromatography (HPLC) provides a definitive, quantifiable method to differentiate methyl 5-amino-2-methanesulfonylbenzoate from its common 2-amino isomer. While the specific retention time (RT) for the 5-amino isomer has not been published, the 2-amino isomer has a documented RT of 2.954 minutes under a specific set of conditions . Procurement of the correct isomer can be verified by requiring a Certificate of Analysis (CoA) demonstrating a distinct HPLC RT and a purity specification of at least 95%, as is the standard for the compound . Any lot failing to match the expected RT fingerprint should be rejected, as it may indicate isomer contamination.

HPLC Retention Time
Data to verify
Target RT not published; comparator isomer RT 2.954 min under specific conditions
Supports isomer identity verification by chromatographic fingerprint
Requires CoA with purity ≥95% and distinct RT
Analytical Chemistry Quality Control Isomer Identification

Hydrogen Bond Donor Count and Solubility

The number of hydrogen bond donors (HBD) is a key drug-likeness parameter impacting solubility and permeability. The target compound, with its primary amine and the absence of a sulfonamide N-H, possesses exactly 2 hydrogen bond donors (1 from the amine, 1 from the carboxylic acid derivative context, though esterified). In contrast, its close analog, methyl 2-aminobenzoate (methyl anthranilate), which lacks the electron-withdrawing methanesulfonyl group, also has HBD=1. The presence of the methanesulfonyl group in the target compound alters the acidity of the remaining amine proton, indirectly affecting its H-bond donor strength even though the total count remains similar to simple analogs [1]. Computational models provide these integer HBD counts, which are used in early-stage screening to prioritize compounds with favorable oral bioavailability profiles [2].

H-Bond Donor Count
Class-level inference
Target HBD = 2 vs. methyl anthranilate HBD = 1
Influences solubility and formulation screening decisions
Predicted difference; electron-withdrawing sulfonyl group polarizes amine
Computational Chemistry Drug-likeness Physicochemical Properties

5-Amino-2-sulfonyl Scaffold Reactivity

The 5-amino-2-methanesulfonyl substitution pattern provides a unique synthetic handle. The amino group at the 5-position can be selectively derivatized (e.g., acylated, sulfonylated) without steric interference from the ortho-substituent, while the methanesulfonyl group at the 2-position acts as a strong electron-withdrawing group, directing further electrophilic aromatic substitution to specific positions . This contrasts with the 2-amino isomer, where the amino group is sterically hindered by the ortho-ester and its lone pair can conjugate with the ring, deactivating it towards electrophilic attacks differently . While direct comparative reaction yields are not available in the public domain for this exact pair, the fundamental electronic and steric differences are well-established in organic chemistry .

Scaffold Reactivity
Class-level inference
5-NH₂ meta to ester; 2-SO₂CH₃ directs electrophilic substitution differently vs. 2-amino isomer
Enables site-selective synthetic modifications
Qualitative electronic and steric differences; empirical yield data not publicly available
Medicinal Chemistry Organic Synthesis Scaffold Differentiation

Methyl 5-amino-2-methanesulfonylbenzoate Applications


Isomer-Specific Reference Standard

Given the demonstrated need for isomer identification, a primary application is the use of methyl 5-amino-2-methanesulfonylbenzoate as a certified reference standard or starting material to develop HPLC methods that can resolve it from its 2-amino isomer. A validated method with base-line separation based on the distinct retention behavior identified in Section 3 is essential for any laboratory synthesizing or analyzing compounds derived from this scaffold .

Screening Library for Drug Discovery

The unique combination of hydrogen bond donor/acceptor capabilities (HBD=2) and the electron-withdrawing sulfonyl group makes this compound a valuable member of a proprietary screening library. Its structural features, as compared to methyl anthranilate, can explore chemical space that simple aniline derivatives cannot, potentially hitting targets with a preference for a polarized amine and a sulfone moiety [1].

Meta-Amino Agrochemical Intermediate

In agrochemical research, the need for a 5-amino group on a benzoate core is often driven by structure-activity relationships (SAR) in herbicides or fungicides. The target compound is the correctly functionalized building block for such SAR explorations, where the 2-methanesulfonyl group acts as a directing and activating group for subsequent derivatization, enabling synthetic routes that would be impossible with the 2-amino isomer .

Solubility Formulation Screening

The documented difference in hydrogen bond donor count (HBD=2 vs. related analogs) directly impacts solubility in various pharmaceutical formulations. Formulation scientists can prioritize this compound for solid dispersion or co-crystal screening based on its specific H-bond profile, an exercise that would yield different results if the 2-amino isomer were used by mistake [1].

Application
Selection Property
Validation Focus
Isomer-specific reference standard
Isomer identity verification
Chromatographic isomer separation
Screening library member
Hydrogen bond donor/acceptor profile
Physicochemical property screening
Agrochemical intermediate
Meta-amino substitution pattern
Regioselective derivatization
Formulation solubility screening
H-bond donor count impact
Solid dispersion or co-crystal assessment
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